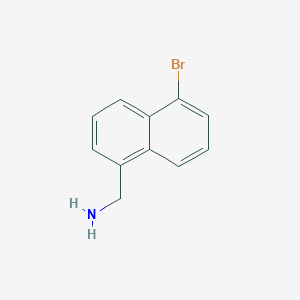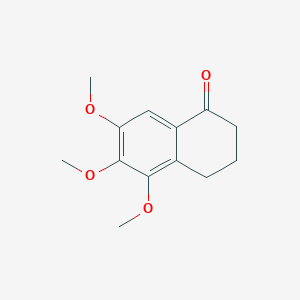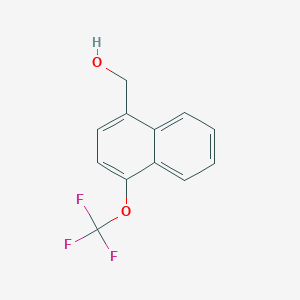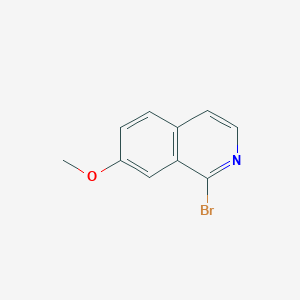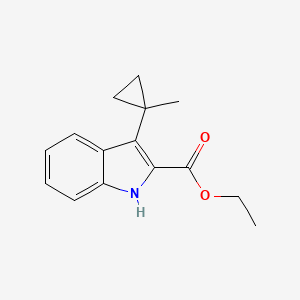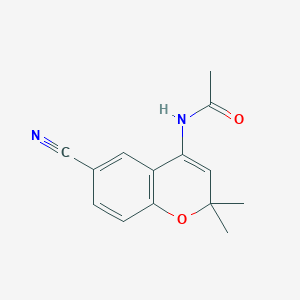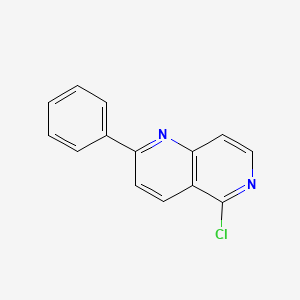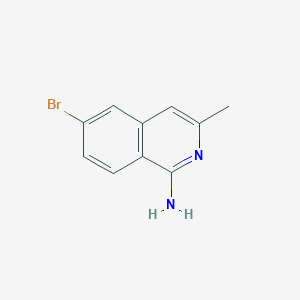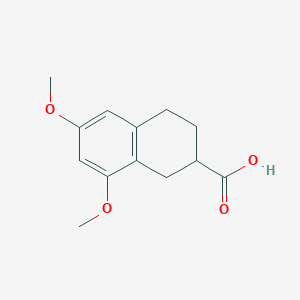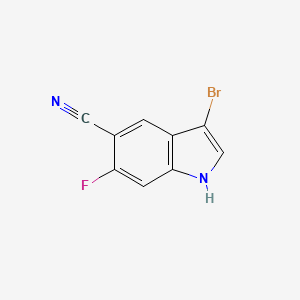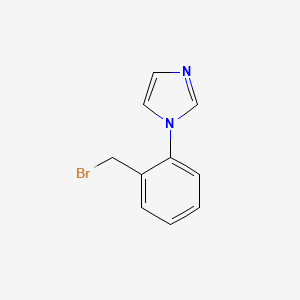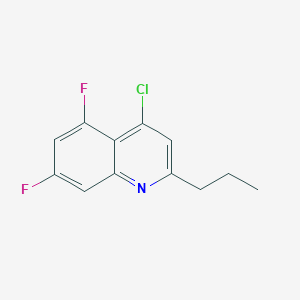
4-Chloro-5,7-difluoro-2-propylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
4-Chloro-5,7-difluoro-2-propylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-5,7-difluoro-2-propylquinoline is primarily used in scientific research, particularly in the field of proteomics . It is employed as a reagent in various biochemical assays and studies.
Mechanism of Action
The exact mechanism of action of 4-Chloro-5,7-difluoro-2-propylquinoline is not well-documented. like other quinoline derivatives, it may interact with specific molecular targets and pathways, potentially affecting cellular processes. Further research is needed to elucidate its precise mechanism of action .
Comparison with Similar Compounds
4-Chloro-5,7-difluoro-2-propylquinoline can be compared with other quinoline derivatives, such as:
4-Chloro-5,7-difluoro-2-methylquinoline: This compound has a similar structure but with a methyl group instead of a propyl group.
Other Halogenated Quinoline Derivatives: Compounds with different halogen substitutions can exhibit varying chemical and biological properties.
Properties
CAS No. |
1155603-92-1 |
|---|---|
Molecular Formula |
C12H10ClF2N |
Molecular Weight |
241.66 g/mol |
IUPAC Name |
4-chloro-5,7-difluoro-2-propylquinoline |
InChI |
InChI=1S/C12H10ClF2N/c1-2-3-8-6-9(13)12-10(15)4-7(14)5-11(12)16-8/h4-6H,2-3H2,1H3 |
InChI Key |
SHGJJWJDPXIKHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C(=CC(=CC2=N1)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


